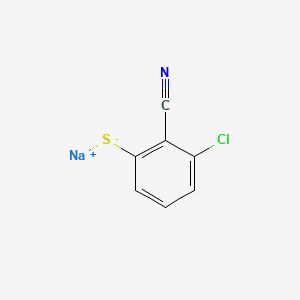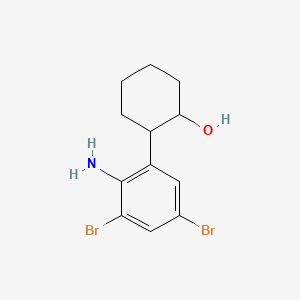
2-(2-Amino-3,5-dibromophenyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-3,5-dibromophenyl)cyclohexanol is a chemical compound known for its unique structure and properties. It is derived from 1,3,5-tribromobenzene and is used in various scientific and industrial applications. This compound is characterized by the presence of amino and dibromo groups attached to a phenyl ring, which is further connected to a cyclohexanol moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine and a suitable solvent, such as chloroform or methanol, under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-3,5-dibromophenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-3,5-dibromophenyl)cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and inhibitors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting respiratory diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-3,5-dibromophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in the context of respiratory diseases, it acts as a secretolytic agent, promoting the clearance of mucus from the respiratory tract. This is achieved through the stimulation of surfactant synthesis and release by type II pneumocytes, which reduces mucus adhesion and improves transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3,5-dibromobenzyl alcohol
- 1,3,5-Tribromobenzene
- 2-Amino-3,5-dibromophenylmethanol
Uniqueness
Compared to these similar compounds, 2-(2-Amino-3,5-dibromophenyl)cyclohexanol is unique due to its cyclohexanol moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C12H15Br2NO |
|---|---|
Molekulargewicht |
349.06 g/mol |
IUPAC-Name |
2-(2-amino-3,5-dibromophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15Br2NO/c13-7-5-9(12(15)10(14)6-7)8-3-1-2-4-11(8)16/h5-6,8,11,16H,1-4,15H2 |
InChI-Schlüssel |
XMVKIMCHCZXJTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2=C(C(=CC(=C2)Br)Br)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
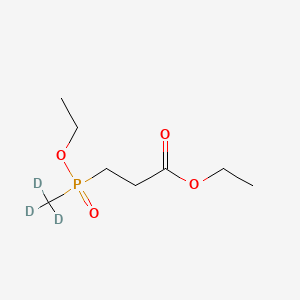
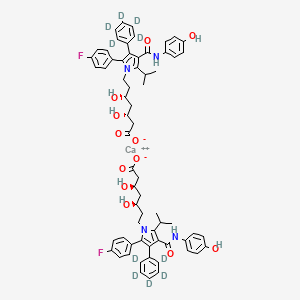
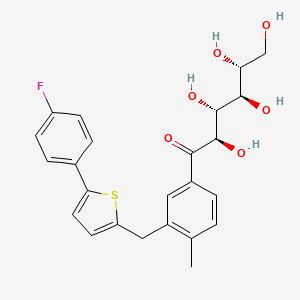
![(5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13842596.png)

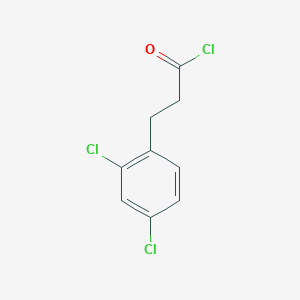
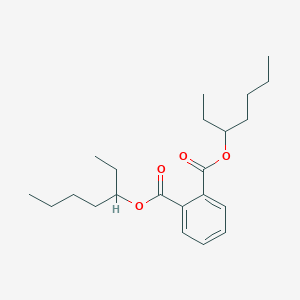
![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)

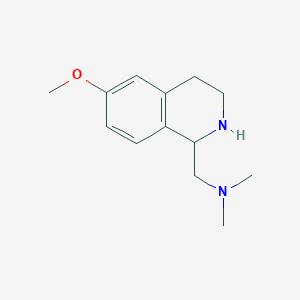
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)

